![molecular formula C18H17FN4O3S B2718791 Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate CAS No. 861211-24-7](/img/structure/B2718791.png)
Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a pyrimidinyl group, and a methoxyphenyl group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of this compound is not provided in the available literature.Scientific Research Applications
Antibacterial Activity
Thiazoles are known to exhibit antibacterial properties . The specific substituents on the thiazole ring can greatly affect the biological outcomes .
Antifungal Activity
Thiazoles also have antifungal properties . This makes them useful in the development of new antifungal drugs .
Anti-inflammatory Activity
Thiazoles can exhibit anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases .
Antitumor Activity
Thiazoles can have antitumor effects . For example, amino-trimethoxyphenyl-aryl thiazoles have been synthesized as microtubule inhibitors and potential antitumor agents .
Antidiabetic Activity
Thiazoles have been found to exhibit antidiabetic properties . This suggests potential applications in the treatment of diabetes .
Antiviral Activity
Thiazoles can also exhibit antiviral properties . This makes them useful in the development of new antiviral drugs .
Antioxidant Activity
Thiazoles can exhibit antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases .
Inhibitors of 17ß-Hydroxysteroid Dehydrogenase Type 2
3-Fluoro-4-methoxyphenylboronic acid, a compound structurally similar to the one , has been used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and indole derivatives, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds can bind with high affinity to their targets, leading to various changes in cellular processes . For instance, some thiazole compounds have been found to interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of influenza A and Coxsackie B4 viruses .
Result of Action
Similar compounds have been found to have a variety of effects, such as causing dna double-strand breaks and cell death , and inhibiting the replication of certain viruses .
properties
IUPAC Name |
ethyl 2-[[4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-4-26-16(24)13-9-27-18(21-13)23-17-20-8-10(2)15(22-17)11-5-6-14(25-3)12(19)7-11/h5-9H,4H2,1-3H3,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYNNJKAIWUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC=C(C(=N2)C3=CC(=C(C=C3)OC)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate |
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